molecular formula C16H17N5O2S2 B2999378 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869346-72-5

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2999378
CAS No.: 869346-72-5
M. Wt: 375.47
InChI Key: BYKAAWUXQYQNQD-UHFFFAOYSA-N
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Description

2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole core and a 5-methyl-1,3,4-thiadiazol-2-yl amine moiety. This compound is structurally designed to leverage the pharmacophoric features of both imidazole (heterocyclic aromaticity) and thiadiazole (electron-deficient sulfur-containing ring), commonly associated with antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-11-19-20-15(25-11)18-14(22)10-24-16-17-7-8-21(16)9-12-3-5-13(23-2)6-4-12/h3-8H,9-10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKAAWUXQYQNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiadiazole intermediates. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Formation of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the imidazole and thiadiazole intermediates with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thiadiazole ring can interact with biological thiols, affecting redox balance and enzyme activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

  • Target Compound vs. The 4-methoxyphenylmethyl group in the target may enhance membrane permeability compared to 9a’s benzodiazole-phenoxymethyl-triazole motif .

Thiadiazole vs. Thiazole/Oxadiazole Moieties

  • Target Compound vs. In contrast, the thiazole in 9 offers π-π stacking advantages but lower metabolic resistance .
  • Target Compound vs. Oxadiazole Derivatives ():
    Oxadiazoles (e.g., in ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, whereas thiadiazoles prioritize sulfur-mediated hydrophobic interactions .

Substituent Effects on Bioactivity

  • The 4-methoxyphenyl group in the target compound likely improves blood-brain barrier penetration compared to the 4-fluorophenyl group in 9 (), though fluorine may enhance target binding via halogen bonds .

Biological Activity

The compound 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features an imidazole ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity is often linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : A study demonstrated that compounds with a similar thiadiazole structure showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 300 µg/mL depending on the substituents present on the aromatic ring .

Antifungal Activity

Thiadiazole derivatives have also been noted for their antifungal properties:

  • Efficacy : Compounds have shown activity against various fungal strains, including Candida albicans and Aspergillus niger, with some derivatives achieving MIC values as low as 25 µg/mL .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • In Vitro Studies : Research has indicated that compounds similar to this structure can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). IC50 values for these compounds were reported as low as 0.28 µg/mL, indicating potent cytotoxicity .
Cell LineIC50 (µg/mL)Reference
A5490.28
MCF-70.52
HCT1163–4

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their chemical structure:

  • Substituents : Electron-withdrawing groups at specific positions on the aromatic rings enhance anticancer activity. For example, chlorinated derivatives have shown improved potency against various cancer cell lines compared to their non-substituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. For example, 5-methyl-1,3,4-thiadiazol-2-amine reacts with a chloroacetamide intermediate under basic conditions (e.g., potassium carbonate in ethanol). The imidazole-thiol precursor is prepared separately by alkylation of 1H-imidazole-2-thiol with 4-methoxybenzyl chloride. Final coupling involves refluxing the thiolate anion with the chloroacetamide derivative . Characterization relies on IR, NMR (¹H/¹³C), and elemental analysis to confirm purity and regioselectivity .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • ¹H NMR : Identifies aromatic protons (e.g., 4-methoxyphenyl at δ 7.2–7.4 ppm), methyl groups (thiadiazole-CH₃ at δ 2.5 ppm), and sulfanyl linkages (no direct proton but inferred via coupling).
  • ¹³C NMR : Confirms carbonyl (C=O at ~165–170 ppm) and thiadiazole/imidazole ring carbons.
  • IR : Validates C=O stretching (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • Mass spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How is the compound’s solubility profile assessed for in vitro assays?

Solubility is tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. For example, a stock solution in DMSO is serially diluted in PBS, and turbidity is monitored at 600 nm to determine the solubility limit .

Advanced Research Questions

Q. How can structural isomerism during synthesis be resolved?

The imidazole-thiol intermediate may form regioisomers during alkylation. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates isomers. Crystallography (e.g., SHELXL ) or NOESY NMR can distinguish between 1- and 3-substituted imidazole isomers. Computational modeling (DFT) predicts thermodynamic stability to guide synthetic optimization .

Q. What strategies optimize yield in the final coupling step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of thiols). Yield tracking via HPLC (C18 column, acetonitrile/water mobile phase) identifies optimal conditions .

Q. How are data contradictions between computational and experimental biological activities addressed?

Discrepancies in docking studies (e.g., predicted binding vs. low IC₅₀) may arise from solvation effects or protein flexibility. Molecular dynamics simulations (AMBER, GROMACS) refine binding poses over 100-ns trajectories. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics directly .

Q. What crystallographic methods resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SHELXL ) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry. Twinning or disorder is addressed using PLATON’s SQUEEZE algorithm for solvent masking .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes.
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition.
  • Half-life (t₁/₂) : Calculated using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateSynthesis MethodCharacterization Data
1-(4-Methoxybenzyl)-1H-imidazole-2-thiolAlkylation of 1H-imidazole-2-thiol with 4-methoxybenzyl chloride¹H NMR (DMSO-d₆): δ 7.3 (d, 2H), 6.9 (d, 2H), 5.1 (s, 2H), 3.8 (s, 3H)
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideReaction of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chlorideIR: 1682 cm⁻¹ (C=O), ¹³C NMR: 165.2 ppm (C=O)

Q. Table 2. Biological Assay Conditions

Assay TypeConditionsEndpoint Measurement
Anticancer (MTT)48-h incubation with MCF-7 cellsIC₅₀ via absorbance at 570 nm
Antimicrobial (MIC)Broth dilution (24 h, 37°C)Turbidity at 600 nm

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